

The Biophysical Landscape of Dielaidoylphosphatidylethanolamine: A Technical Guide

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Compound of Interest

Compound Name: *Dielaidoylphosphatidylethanolamine*

Cat. No.: *B15091960*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic phospholipid characterized by the presence of two elaidic acid acyl chains in the sn-1 and sn-2 positions of the glycerol backbone. Elaidic acid is the trans isomer of oleic acid, and this stereochemistry imparts distinct physical properties to DEPE compared to its cis counterpart, dioleoylphosphatidylethanolamine (DOPE). These properties, particularly its phase behavior, are of significant interest in the fields of membrane biophysics and drug delivery. This technical guide provides an in-depth overview of the core physical characteristics of DEPE, detailed experimental protocols for their determination, and a visualization of its role in a key drug delivery mechanism.

Quantitative Physical Characteristics

The physical properties of DEPE are crucial for understanding its behavior in aqueous dispersions and its interactions within lipid bilayers. The trans configuration of its acyl chains allows for more efficient packing compared to cis-unsaturated lipids, resulting in a higher phase transition temperature.

Physical Property	Value	Experimental Method
Molecular Weight	744.04 g/mol	Mass Spectrometry
Melting Point (T _m)	Not explicitly found; estimated to be similar to the L _β to L _α transition.	Differential Scanning Calorimetry (DSC)
Gel to Liquid Crystalline Phase Transition (L _β → L _α)	38 - 40 °C	X-ray Scattering
Lamellar to Hexagonal Phase Transition (L _α → HII)	65.5 °C (at lipid concentrations < 100 mg/mL)[1]	Differential Scanning Calorimetry (DSC)
Solubility	Chloroform: Soluble Methanol: Soluble (may require co-solvents for high concentrations) Water: Insoluble (forms dispersions)	Not explicitly found; based on the properties of similar phospholipids.
Critical Micelle Concentration (CMC)	Not applicable; forms bilayers at very low concentrations.	Not applicable

Note on Melting Point and Solubility: A specific melting point for pure DEPE was not found in the reviewed literature. For phospholipids, the main phase transition temperature from the gel (L_β) to the liquid crystalline (L_α) phase is often considered analogous to the melting point. The solubility of DEPE is characteristic of amphipathic lipids; it is soluble in nonpolar organic solvents like chloroform and less so in polar solvents like methanol, often requiring a mixture of the two for effective solubilization.[2][3] In aqueous solutions, DEPE is insoluble and will self-assemble into larger structures like liposomes or other phases.

Note on Critical Micelle Concentration (CMC): Unlike detergents that form micelles, phospholipids like DEPE predominantly form bilayer structures (lamellar phases) in aqueous environments. The concentration at which these structures form is typically very low, in the nanomolar to micromolar range, and is not referred to as a CMC.

Experimental Protocols

Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining phase transition temperatures and enthalpies.^{[4][5][6][7][8]}

Methodology:

- Sample Preparation:
 - Accurately weigh 1-5 mg of DEPE into a DSC sample pan.
 - Add a sufficient amount of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to fully hydrate the lipid. The lipid concentration can influence the transition temperature.^[1]
 - Seal the pan hermetically to prevent solvent evaporation during the experiment.
 - Prepare an identical reference pan containing the same buffer.
- Instrument Setup:
 - Place the sample and reference pans into the DSC instrument.
 - Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 10°C).
- Data Acquisition:
 - Heat the sample and reference pans at a constant rate (e.g., 1-5°C/min). The scan rate can affect the observed transition temperature.^[1]
 - Record the differential heat flow between the sample and reference as a function of temperature.
 - The phase transition will be observed as an endothermic peak on the thermogram. The peak maximum corresponds to the phase transition temperature (T_m or T_h).

- Perform multiple heating and cooling cycles to check for thermal reversibility and reproducibility.
- Data Analysis:
 - The onset temperature, peak temperature, and enthalpy of the transition (area under the peak) are calculated using the instrument's software.
 - The main gel-to-liquid-crystalline phase transition (T_m) and the lamellar-to-hexagonal phase transition (T_h) can be identified by their characteristic temperatures.

Characterization of Lipid Phases by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to determine the structural organization of lipid assemblies in aqueous dispersions. It allows for the identification of different lipid phases (e.g., lamellar, hexagonal, cubic) and the determination of their structural parameters.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

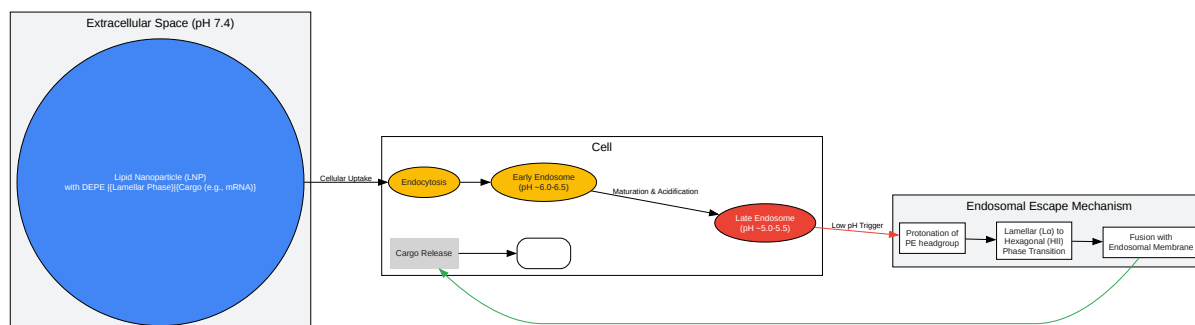
Methodology:

- Sample Preparation:
 - Prepare a hydrated DEPE sample (typically 20-50 wt% lipid in buffer) in a temperature-controlled sample holder or a sealed capillary tube.
 - Ensure the sample is homogenous and free of air bubbles.
- Instrument Setup:
 - Mount the sample in an X-ray diffractometer equipped with a temperature-controlled stage.
 - Use a monochromatic X-ray source (e.g., Cu K α radiation).
 - Position a 2D detector to collect the scattered X-rays.
- Data Acquisition:

- Equilibrate the sample at the desired temperature.
- Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.
- Collect the diffraction pattern.
- Data can be collected at various temperatures to observe phase transitions.
- Data Analysis:
 - The diffraction pattern will show a series of rings or peaks corresponding to the repeating structures within the lipid assembly.
 - The positions of the diffraction peaks are related to the lattice spacing (d) of the lipid phase via Bragg's law ($n\lambda = 2d \sin\theta$).
 - The ratio of the d -spacings is characteristic of the lipid phase:
 - Lamellar ($L\alpha$, $L\beta$): Ratios of 1, $1/2$, $1/3$, ...
 - Hexagonal (HII): Ratios of 1, $1/\sqrt{3}$, $1/2$, $1/\sqrt{7}$, ...
 - Cubic: More complex series of ratios depending on the cubic lattice type.
 - The lattice parameter of the phase can be calculated from the d -spacings.

Role in Drug Delivery: Endosomal Escape Mechanism

Phosphatidylethanolamines, including DEPE, are of particular interest in drug delivery due to their ability to facilitate the release of therapeutic cargo from endosomes into the cytoplasm. This is a critical step for the efficacy of many nanomedicines, particularly those carrying nucleic acids. The proposed mechanism involves a pH-triggered phase transition of the lipid from a lamellar to a non-lamellar (hexagonal) phase within the acidic environment of the endosome.



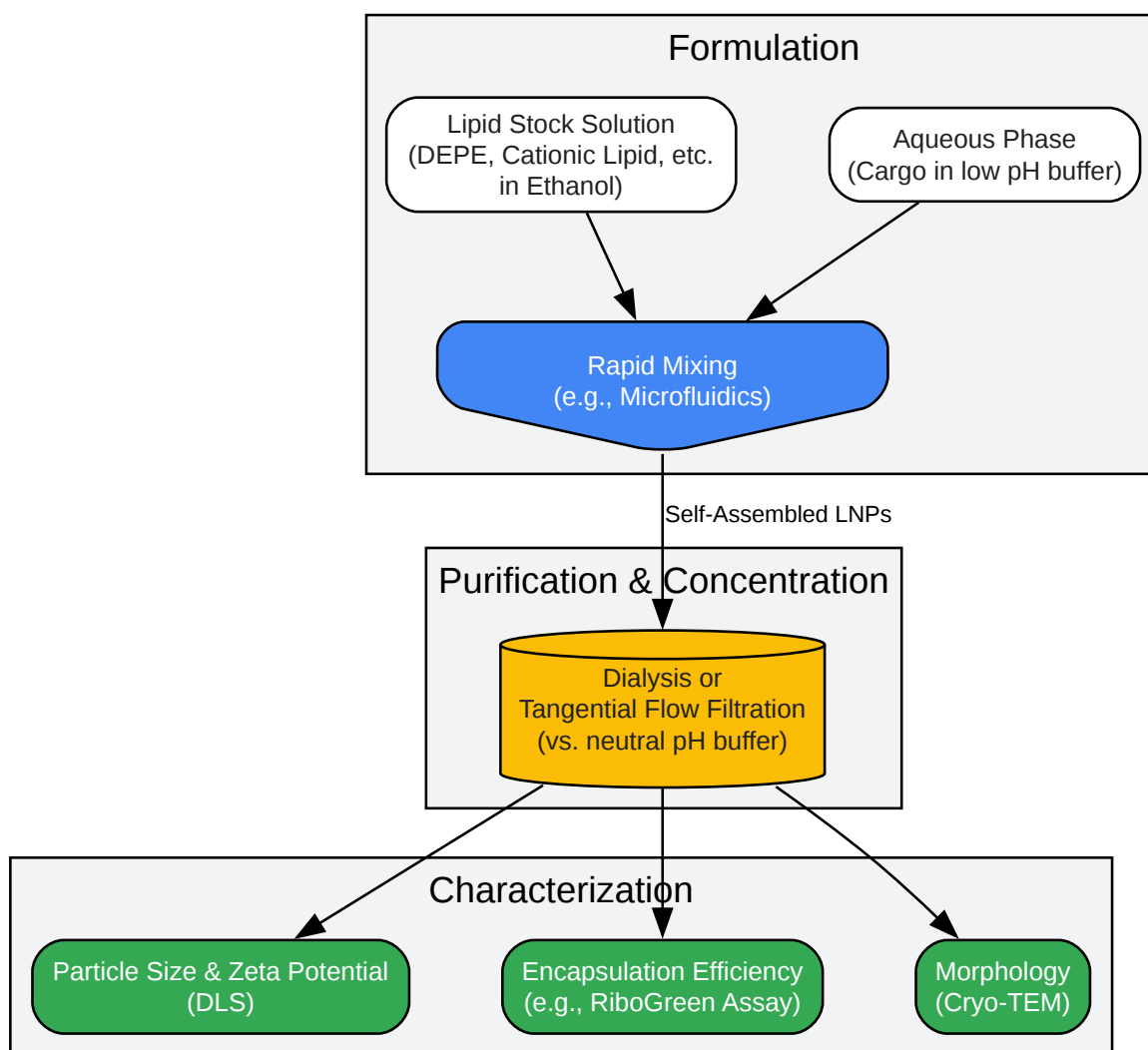
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Caption: Proposed mechanism of DEPE-mediated endosomal escape of a lipid nanoparticle.

The diagram illustrates the process whereby a lipid nanoparticle containing DEPE is internalized by a cell via endocytosis. As the endosome matures and its internal pH drops, the ethanolamine headgroup of DEPE becomes protonated. This change in charge and hydration status reduces the effective headgroup size, promoting a transition from the lamellar bilayer to a non-bilayer inverted hexagonal (H_{II}) phase. The H_{II} phase is fusogenic and can disrupt the endosomal membrane, leading to the release of the encapsulated cargo into the cytoplasm.

Experimental Workflow for Lipid Nanoparticle Formulation and Characterization

The formulation of DEPE-containing lipid nanoparticles (LNPs) for drug delivery studies typically involves a rapid mixing process to induce self-assembly, followed by purification and characterization.



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